molecular formula C11H15N B126877 (2S)-1-Methyl-2-phenylpyrrolidine CAS No. 58166-86-2

(2S)-1-Methyl-2-phenylpyrrolidine

Cat. No.: B126877
CAS No.: 58166-86-2
M. Wt: 161.24 g/mol
InChI Key: RUJFIXHHAWJMRM-NSHDSACASA-N
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Description

(2S)-1-Methyl-2-phenylpyrrolidine is a chiral compound with a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a phenyl group at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Methyl-2-phenylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-phenylpyrrolidine and methylating agents.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or nickel complexes.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-Methyl-2-phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrrolidines.

Scientific Research Applications

(2S)-1-Methyl-2-phenylpyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-Methyl-2-phenylpyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including neurotransmitter release and signal transduction.

Comparison with Similar Compounds

    (2S)-1-Methyl-2-phenylpyrrolidine vs. (2R)-1-Methyl-2-phenylpyrrolidine: The (2S) and (2R) enantiomers have different spatial arrangements, leading to distinct biological activities.

    This compound vs. 1-Methyl-2-phenylpyrrolidine: The presence of the chiral center in this compound imparts unique properties compared to the non-chiral 1-Methyl-2-phenylpyrrolidine.

Uniqueness: The chiral nature of this compound makes it a valuable compound in asymmetric synthesis and chiral resolution processes, distinguishing it from its non-chiral counterparts.

Properties

IUPAC Name

(2S)-1-methyl-2-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJFIXHHAWJMRM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504799
Record name (2S)-1-Methyl-2-phenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58166-86-2
Record name (2S)-1-Methyl-2-phenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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